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Compound of Interest

Compound Name:
1-Isocyano-4-methoxy-2-

nitrobenzene

Cat. No.: B7890201 Get Quote

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physicochemical

properties of 1-isocyano-4-methoxy-2-nitrobenzene. Due to the absence of publicly available

experimental crystal structure data for this specific compound, this document presents a

summary of its computed and basic attributes. Furthermore, for illustrative purposes, this guide

includes detailed experimental protocols and crystallographic data from a closely related

compound, 1-iodo-4-methoxy-2-nitrobenzene, to provide insight into the methodologies

typically employed in crystal structure determination.

Physicochemical Properties of 1-Isocyano-4-
methoxy-2-nitrobenzene
While the complete crystal structure of 1-isocyano-4-methoxy-2-nitrobenzene is not available

in open-access crystallographic databases, its fundamental molecular and physical properties

have been computed and are summarized below. These properties are crucial for

understanding the compound's behavior in various experimental and biological contexts.
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Property Value Source

Molecular Formula C₈H₆N₂O₃ [1][2]

Molecular Weight 178.14 g/mol [2]

Exact Mass 178.03784206 g/mol [2]

Monoisotopic Mass 178.03784 Da [1]

CAS Number 2008-62-0 [2]

Topological Polar Surface Area 59.4 Å² [2]

Hydrogen Bond Acceptor

Count
4 [2]

Rotatable Bond Count 1 [2]

Complexity 240 [2]

XLogP3 1.9 [2]

Synthesis Pathway Overview
The synthesis of related nitroaromatic compounds often involves multi-step chemical reactions.

For instance, the synthesis of 4-methoxy-2-nitroaniline, a precursor to similar compounds, can

be achieved through a continuous flow reactor process involving acetylation, nitration, and

hydrolysis of 4-methoxyaniline.[3] This method is noted for its high reaction speed and

efficiency.[3]

A generalized workflow for the synthesis of a nitroaromatic compound is depicted below.

Generalized Synthesis Workflow

Starting Material
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A generalized synthetic pathway for nitroaromatic compounds.

Experimental Protocol for Crystal Structure
Determination (Proxy Compound: 1-Iodo-4-methoxy-
2-nitrobenzene)
To provide a practical understanding of the experimental procedures involved in determining

the crystal structure of an aromatic nitro compound, the methodology for a related molecule, 1-

iodo-4-methoxy-2-nitrobenzene, is detailed below.[4] This serves as a representative example

of the techniques that would be applied to 1-isocyano-4-methoxy-2-nitrobenzene.

Crystal Data Collection
The collection of crystallographic data is the foundational step in structure determination.

Parameter Value

Instrument
Rigaku Saturn724+ (2x2 bin mode)

diffractometer

Radiation Source Rotating Anode (Mo Kα radiation)

Temperature 100 K

Absorption Correction Multi-scan (CrystalClear-SM Expert)

Measured Reflections 8053

Independent Reflections 1841

Reflections with I > 2σ(I) 1615

Rint 0.017

Structure Refinement
Following data collection, the crystal structure is solved and refined to yield a precise atomic

model.
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Parameter Value

Refinement Method Refinement on F²

Structure Solution Structure-invariant direct methods (SHELXS97)

Refinement Program SHELXL97

Least-Squares Matrix Full

R[F² > 2σ(F²)] 0.014

wR(F²) 0.039

Goodness-of-fit (S) 1.04

Parameters 110

H-atom Parameters Constrained

Δρmax 0.42 e Å⁻³

Δρmin -0.25 e Å⁻³

The logical flow of a typical crystal structure determination experiment is outlined in the

following diagram.
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Crystal Structure Determination Workflow
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Workflow for single-crystal X-ray crystallography.

Crystallographic Data for 1-Iodo-4-methoxy-2-
nitrobenzene[4]
The crystallographic data for the proxy compound 1-iodo-4-methoxy-2-nitrobenzene provides

insight into the type of information obtained from a successful crystal structure analysis.
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Parameter Value

Empirical Formula C₇H₆INO₃

Formula Weight 279.03

Crystal System Orthorhombic

Space Group P2₁2₁2₁

Unit Cell Dimensions
a = 18.6370 (13) Å, α = 90°b = 11.6257 (5) Å, β

= 90°c = 7.4740 (3) Å, γ = 90°

Volume 1619.38 (15) Å³

Z 8

Calculated Density Not provided

Concluding Remarks
This technical guide has synthesized the available information for 1-isocyano-4-methoxy-2-
nitrobenzene, highlighting its computed physicochemical properties. In the absence of

experimental crystal structure data for the title compound, a detailed procedural outline and

crystallographic data for the analogous compound 1-iodo-4-methoxy-2-nitrobenzene have been

provided to serve as a valuable reference for researchers in the field. The methodologies

described herein are standard for the structural elucidation of novel small molecules and are

essential for advancing research in medicinal chemistry and materials science. Further

experimental investigation is required to determine the precise crystal structure of 1-isocyano-
4-methoxy-2-nitrobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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